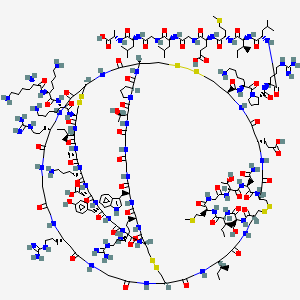
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,4-benzenedicarboxylic acid derivatives involves various chemical reactions, often starting from the parent compound, terephthalic acid, or its dimethyl ester. For example, the synthesis of lanthanide-based coordination polymers using 1,4-benzenedicarboxylate as a linker has been reported (Xiao-ping Yang et al., 2007). These syntheses typically involve solvothermal reactions in the presence of metal salts and organic solvents.
Molecular Structure Analysis
The molecular structure of 1,4-benzenedicarboxylic acid derivatives, including its dimethyl ester, is characterized by the benzene core with two ester or acid groups attached at the 1 and 4 positions. The arrangement contributes to the rigidity and planarity of the molecule, influencing its reactivity and interaction with other chemical species. Structural studies, such as those conducted by X-ray crystallography, reveal the precise arrangement of atoms within these compounds and their coordination in complexes (A. Burrows et al., 2008).
Chemical Reactions and Properties
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester participates in various chemical reactions, particularly those relevant to polymer synthesis and the formation of coordination complexes. For instance, its reactions with metal ions can lead to the formation of metal-organic frameworks (MOFs) with interesting luminescent and magnetic properties (Zuo-Xi Li et al., 2015). These properties are crucial for applications in gas storage, separation, and catalysis.
科学的研究の応用
Overview of Phthalate Esters in Food and Packaging
A comprehensive review highlights the widespread use of phthalate esters, including derivatives of 1,4-benzenedicarboxylic acid, as plasticizers in food processing and packaging. The study emphasizes the advancement in analytical methods for phthalate detection and quantification, showcasing the evolution from simple liquid-liquid extraction techniques to sophisticated solid-phase microextraction methods. This progression has significantly improved the detection limits for phthalate esters in various food matrices, contributing to a better understanding of human exposure and potential health impacts (Harunarashid, Lim, & Harunsani, 2017).
Xylan Derivatives and Their Application Potential
The modification of xylan to produce biopolymer ethers and esters, including derivatives of 1,4-benzenedicarboxylic acid, presents a promising avenue for developing new materials with specific properties. This research outlines various chemical modification techniques and their impact on product properties, highlighting the potential of xylan esters in forming nanoparticles for drug delivery applications. Such developments underscore the versatility of xylan derivatives in both industrial and biomedical fields (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Fumaric Acid Esters in Dermatological Treatments
A review focused on dimethylfumarate (DMF), a derivative of fumaric acid esters, elucidates its complex mode of action in treating moderate-to-severe psoriasis. The review covers the molecular mechanisms by which DMF exerts anti-inflammatory and immune-modulatory effects, including binding to specific receptors and interacting with key signaling proteins. This highlights the potential of fumaric acid esters in developing treatments for chronic inflammatory diseases (Brück, Dringen, Amasuno, Pau-Charles, & Ghoreschi, 2018).
Catalytic Selectivity in CO Esterification
Research on the direct esterification of CO to produce dimethyl oxalate and dimethyl carbonate emphasizes the importance of catalyst microstructure in controlling the reaction pathway. This review sheds light on the functional motifs responsible for catalytic selectivity, particularly the aggregate state of Pd, offering insights into optimizing the production of key ester chemicals from CO. Such advancements in catalytic processes could significantly impact the sustainable synthesis of industrial chemicals (Wang, Sun, Xu, & Guo, 2020).
特性
CAS番号 |
74097-01-9 |
|---|---|
製品名 |
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester |
分子式 |
C₁₀H₆D₄O₄ |
分子量 |
198.21 |
同義語 |
Terephthalic Acid-d4 Dimethyl Ester; DMT-d4; Dimethyl 1,4-Benzenedicarboxylate-d4; Dimethyl p-Benzenedicarboxylate-d4; Dimethyl p-Phthalate-d4; Dimethyl Terephthalate-d4; Methyl 4-(Carbomethoxy)benzoate-d4; Methyl p-(Methoxycarbonyl)benzoate-d4; NSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



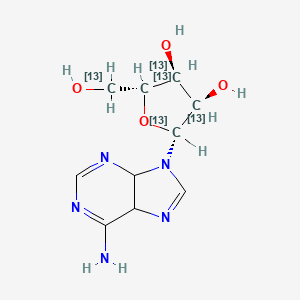
![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

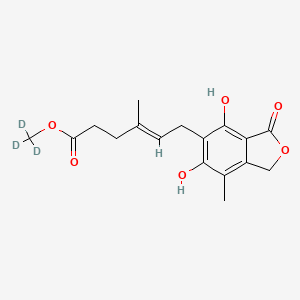
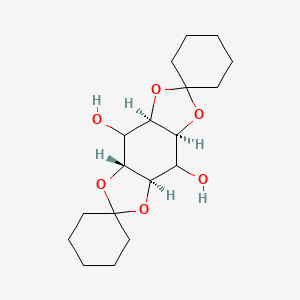
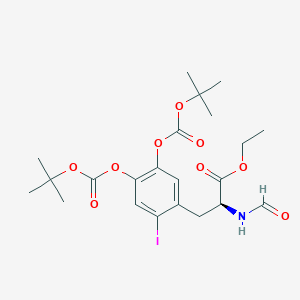
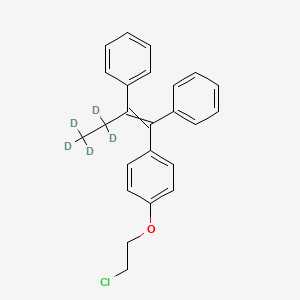
![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)
